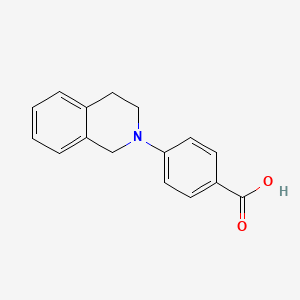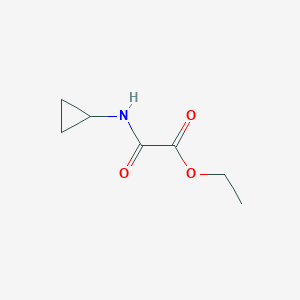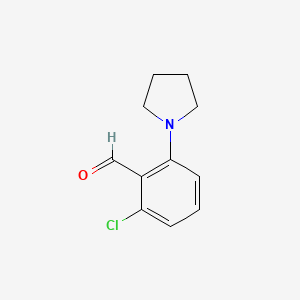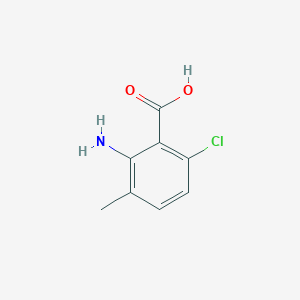![molecular formula C11H15ClN2O3S B1517252 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 1036500-81-8](/img/structure/B1517252.png)
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol
Descripción general
Descripción
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonyl group attached to a piperidinol ring, which is further substituted with an amino and a chloro group on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol typically involves multiple steps, starting with the preparation of the piperidinol core. One common approach is the reaction of piperidine with chlorosulfonic acid to form piperidinol-4-sulfonyl chloride, which is then further reacted with 3-amino-4-chlorophenol under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 1-[(3-nitro-4-chlorophenyl)sulfonyl]-4-piperidinol.
Reduction: Formation of 1-[(3-amino-4-chlorophenyl)sulfanyl]-4-piperidinol.
Substitution: Formation of various substituted derivatives based on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparación Con Compuestos Similares
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol is unique due to its specific structural features. Similar compounds include:
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-piperidinol: A structural isomer with the sulfonyl group attached to a different position on the piperidinol ring.
1-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperidinol: Another isomer with the sulfonyl group at a different position.
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-pyrrolidinol: A compound with a pyrrolidinol ring instead of a piperidinol ring.
Propiedades
IUPAC Name |
1-(3-amino-4-chlorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIAUIYDHCSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-ethynyl-N-[(pyridin-4-yl)methyl]aniline](/img/structure/B1517178.png)





![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)



